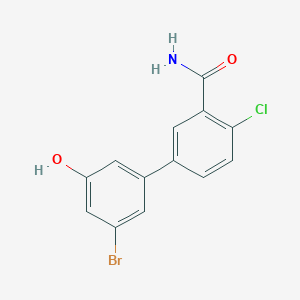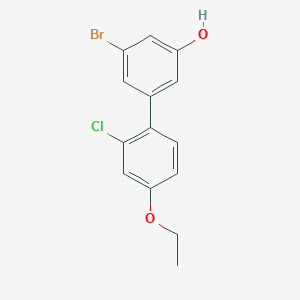![molecular formula C15H14BrNO2 B6383619 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261930-11-3](/img/structure/B6383619.png)
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (3-BECP) is an organic compound classified as an aromatic bromophenol. It is widely used in scientific research as a reagent, catalyst, and intermediate in organic synthesis. The compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments. Additionally, the paper will provide a list of potential future directions for research.
Mechanism of Action
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% acts as an electron-withdrawing group, which increases the reactivity of the compound. It also has a strong affinity for hydrogen, which allows it to act as a catalyst in a variety of reactions. Additionally, the compound's aromatic structure makes it an effective intermediate in the production of other compounds.
Biochemical and Physiological Effects
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses. Additionally, studies have suggested that the compound may be involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The primary advantage of using 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its high reactivity and its ability to act as a catalyst in a variety of reactions. Additionally, the compound is relatively easy to synthesize and is readily available. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be used in an organic solvent.
Future Directions
The potential future directions for research on 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% include further investigation into its biochemical and physiological effects, its potential applications in biochemistry and molecular biology, and its potential applications in the synthesis of pharmaceuticals, dyes and pigments, and specialty chemicals. Additionally, further research could be conducted into the compound's potential toxicity and its potential interactions with other compounds.
Synthesis Methods
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 3-bromo-5-chlorophenol and N-ethylaminocarbonyl chloride in the presence of a base. The reaction is conducted in dichloromethane at room temperature and the product is purified by column chromatography. The yield of the reaction is typically around 95%.
Scientific Research Applications
3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is primarily used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the synthesis of specialty chemicals. Additionally, 3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been studied for its potential applications in biochemistry and molecular biology.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYPUXDCUJDPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686456 |
Source


|
| Record name | 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-11-3 |
Source


|
| Record name | 3'-Bromo-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)









